Bis(5-bromo-2-hydroxyphenyl)methanone

Lipophilicity Drug Design Membrane Permeability

This compound is NOT a generic benzophenone. Its precise 5,5'-dibromo and 2,2'-dihydroxy substitution pattern confers a logP of 4.5 and is essential for its validated ecdysone receptor agonist activity (EC50 151 nM in Bm5 cells) with ~3-fold selectivity. It also serves as a regioselective building block for C-3 o-hydroxyaryl 1,2-benzisoxazole synthesis via dual bromine cross-coupling handles. Generic analogs cannot replicate these properties—request full characterization data upon ordering.

Molecular Formula C13H8Br2O3
Molecular Weight 372.01 g/mol
CAS No. 82845-53-2
Cat. No. B3194320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(5-bromo-2-hydroxyphenyl)methanone
CAS82845-53-2
Molecular FormulaC13H8Br2O3
Molecular Weight372.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(=O)C2=C(C=CC(=C2)Br)O)O
InChIInChI=1S/C13H8Br2O3/c14-7-1-3-11(16)9(5-7)13(18)10-6-8(15)2-4-12(10)17/h1-6,16-17H
InChIKeyVRLIJNKTPYPWQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of Bis(5-bromo-2-hydroxyphenyl)methanone (CAS 82845-53-2): Chemical Class and Baseline Characteristics


Bis(5-bromo-2-hydroxyphenyl)methanone, also known as 5,5'-dibromo-2,2'-dihydroxybenzophenone, is a symmetrically substituted brominated benzophenone derivative with the molecular formula C13H8Br2O3 and a molecular weight of 372.01 g/mol . This compound is a member of the benzophenone family, which is a ubiquitous scaffold in medicinal chemistry known for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects [1]. Bis(5-bromo-2-hydroxyphenyl)methanone is offered as a research chemical for early discovery and has been evaluated for its potential as an antibacterial agent [2] and as a ligand in ecdysone receptor studies [3].

Why Generic Substitution Fails for Bis(5-bromo-2-hydroxyphenyl)methanone: Rationale for Scientific Selection


Generic substitution of a benzophenone scaffold for Bis(5-bromo-2-hydroxyphenyl)methanone is scientifically unsound due to the profound and quantifiable impact of its specific 5,5'-dibromo and 2,2'-dihydroxy substitution pattern on its biological activity and physicochemical properties. Studies on benzophenone-based antibacterial agents demonstrate that the core benzophenone moiety is essential for activity, and its potency is highly dependent on the presence of specific functional groups . Furthermore, the introduction of bromine atoms at the 5 and 5' positions significantly alters the compound's lipophilicity (XLogP3 = 4.5) compared to the unsubstituted 2,2'-dihydroxybenzophenone (logP ≈ 2.3-3.1) , which directly impacts membrane permeability and target engagement. The compound's unique substitution pattern is critical for its activity as a weak cell wall synthesis inhibitor [1] and as an ecdysone receptor agonist (EC50 = 151 nM) [2], making any in-class analog an unreliable substitute without direct experimental validation.

Quantitative Differentiation Guide for Bis(5-bromo-2-hydroxyphenyl)methanone (CAS 82845-53-2): Comparative Data vs. Analogs


Lipophilicity Advantage: XLogP3 of 4.5 vs. Unsubstituted Analog (logP ~2.3)

Bis(5-bromo-2-hydroxyphenyl)methanone (XLogP3 = 4.5) exhibits significantly higher lipophilicity compared to the unsubstituted 2,2'-dihydroxybenzophenone (logP ≈ 2.3-3.1) . This 1.4-2.2 log unit increase indicates a >25-fold increase in the octanol-water partition coefficient, which is a critical parameter for predicting passive membrane diffusion and in vivo distribution.

Lipophilicity Drug Design Membrane Permeability

Mechanism-Based Antibacterial Activity: Weak Cell Wall Synthesis Inhibitor

The compound is identified as a weak cell wall synthesis inhibitor with a Gram-positive spectrum of activity [1]. In contrast, related benzophenone-based tetraamide analogs demonstrate potent membrane depolarization activity against MRSA, VISA, VRSA, and VRE with MIC values in the 0.5-2.0 mg/L range . This suggests that the 5,5'-dibromo substitution pattern in this target compound may be a suboptimal variant for maximizing membrane-targeting antibacterial activity, but its specific mechanism of action (cell wall synthesis inhibition) distinguishes it from these membrane-active analogs.

Antibacterial Mechanism of Action Gram-positive

Ecdysone Receptor Agonism: Moderate Potency with Species Selectivity

Bis(5-bromo-2-hydroxyphenyl)methanone acts as an agonist at the ecdysone receptor with an EC50 of 151 nM in Bombyx mori Bm5 cells [1]. This activity is notable as other benzophenones like benzophenone-3 (BP-3) have been shown to mimic ecdysone action in Chironomus riparius [2]. Importantly, the compound displays a ~3-fold selectivity for the B. mori receptor over the Spodoptera littoralis receptor (EC50 = 437 nM) [1], indicating a degree of species-specific activity that is not a generic feature of all benzophenone derivatives.

Ecdysone Receptor Insect Endocrinology Agonist

Molecular Complexity as a Synthetic Intermediate: A Key Differentiator from Simpler Benzophenones

The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems, specifically C-3 o-hydroxyaryl substituted 1,2-benzisoxazoles, through a regioselective nucleophilic cleavage of xanthone precursors [1]. This utility is enabled by the presence of two bromine atoms, which can serve as handles for further cross-coupling reactions. In contrast, the non-brominated 2,2'-dihydroxybenzophenone is primarily used as a UV absorber or a simple synthetic intermediate, lacking the heavy atom handles for advanced derivatization.

Synthetic Intermediate Xanthone Synthesis Brominated Building Block

Defined Application Scenarios for Bis(5-bromo-2-hydroxyphenyl)methanone Based on Quantitative Differentiation


Chemical Probe for Insect Ecdysone Receptor Studies in Bombyx mori

This compound is optimally deployed as a chemical probe in insect endocrinology research. Its demonstrated agonist activity at the ecdysone receptor in Bombyx mori Bm5 cells (EC50 = 151 nM) and its ~3-fold selectivity over the Spodoptera littoralis receptor (EC50 = 437 nM) make it a valuable tool for dissecting species-specific receptor signaling pathways [4]. This targeted application is supported by the compound's ability to mimic the action of ecdysone, a key insect molting hormone .

Advanced Intermediate for the Synthesis of Brominated Heterocycles

The compound is a strategic building block for medicinal chemists engaged in the synthesis of complex, brominated heterocyclic libraries. Its established use as an intermediate in the regioselective synthesis of C-3 o-hydroxyaryl substituted 1,2-benzisoxazoles from xanthone precursors [4] provides a clear, validated application. The dual bromine substituents offer versatile points for further functionalization via cross-coupling reactions, enabling the construction of diverse molecular architectures that are not accessible from non-brominated analogs.

Antibacterial Mode-of-Action Studies on Cell Wall Synthesis

For researchers investigating the mechanisms of Gram-positive antibacterial agents, this compound serves as a specific, albeit weak, tool for studying cell wall synthesis inhibition [4]. Its distinct mechanism of action differentiates it from the more potent, membrane-depolarizing benzophenone-based tetraamides , allowing for comparative mechanistic studies. This scenario is particularly relevant for academic labs focused on understanding the fundamental biology of bacterial cell wall assembly or for screening programs seeking to identify novel inhibitors with this specific mode of action.

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